molecular formula C13H19N3 B1294010 1-(1-adamantyl)-1H-pyrazol-4-amine CAS No. 1172870-54-0

1-(1-adamantyl)-1H-pyrazol-4-amine

Cat. No.: B1294010
CAS No.: 1172870-54-0
M. Wt: 217.31 g/mol
InChI Key: KHRIZXQKNHEDSM-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-1H-pyrazol-4-amine is a compound that features an adamantane moiety attached to a pyrazole ring. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while pyrazole is a five-membered aromatic ring containing two nitrogen atoms. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various fields of chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

1-(1-Adamantyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In some cell types, this compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the production of ATP and other metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, which can result in either inhibition or activation of these targets . For example, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, binding to plasma proteins can modulate the compound’s bioavailability and distribution to target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization to these compartments can enhance or inhibit its interactions with specific biomolecules, thereby modulating its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-adamantyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of 1-adamantylamine: This can be achieved by the reaction of adamantane with ammonia in the presence of a catalyst such as platinum or palladium.

    Synthesis of 1-(1-adamantyl)-1H-pyrazole: This step involves the reaction of 1-adamantylamine with hydrazine and an appropriate ketone or aldehyde to form the pyrazole ring.

    Amination of the pyrazole ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or hydrazines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(1-Adamantyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and viral infections.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-1H-pyrazole: Lacks the amino group at the 4-position of the pyrazole ring.

    1-(1-Adamantyl)-3-methyl-1H-pyrazol-4-amine: Contains a methyl group at the 3-position of the pyrazole ring.

    1-(1-Adamantyl)-1H-pyrazol-4-carboxamide: Contains a carboxamide group at the 4-position of the pyrazole ring.

Uniqueness

1-(1-Adamantyl)-1H-pyrazol-4-amine is unique due to the presence of both the adamantane moiety and the amino group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(1-adamantyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-12-7-15-16(8-12)13-4-9-1-10(5-13)3-11(2-9)6-13/h7-11H,1-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRIZXQKNHEDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649341
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172870-54-0
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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